
5-Butyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
LUF 6283 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Derivate zu bilden.
Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Butylgruppe kann unter geeigneten Bedingungen Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
LUF 6283 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
LUF 6283 entfaltet seine Wirkung, indem es als partieller Agonist des Hydroxycarbonsäurerezeptors 2 (HCA2) wirkt. Dieser Rezeptor ist an der Regulierung des Lipidstoffwechsels beteiligt. Durch die Bindung an HCA2 stimuliert LUF 6283 den Rezeptor, was zu einer Verringerung der hepatischen VLDL-Produktion und einer anschließenden Senkung der Plasmaspiegel von VLDL-Triglyceriden führt . Die beteiligten molekularen Ziele und Wege umfassen die Aktivierung der Signaltransduktion durch G-Protein-gekoppelte Rezeptoren und nachgeschaltete Wirkungen auf den Lipidstoffwechsel .
Wissenschaftliche Forschungsanwendungen
Lipid Metabolism
Research indicates that LUF 6283 can effectively lower plasma VLDL-triglyceride levels. In studies conducted on normolipidemic C57BL/6 mice, administration at a dosage of 400 mg/kg orally for four weeks resulted in a significant decrease in apolipoprotein B expression, suggesting its potential utility in managing dyslipidemia .
Anticancer Properties
The pyrazole scaffold has been explored for anticancer activities. Compounds similar to LUF 6283 have demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance cytotoxicity and induce apoptosis in cancer cells .
Comparative Analysis with Related Compounds
A comparison with other compounds targeting HCA2 reveals that:
Compound | Activity Type | IC50/EC50 Value |
---|---|---|
Niacin | Lipid Modulation | Causes flushing |
4-bromo-5-butyl-1H-pyrazole | Anticancer | Varies by modification |
LUF 6283 | Lipid Modulation |
This table highlights LUF 6283's unique profile as a lipid-modulating agent with fewer side effects compared to traditional therapies.
Study on Lipid Lowering Effects
In one notable study, researchers evaluated LUF 6283's effects on lipid profiles and found it successfully lowered triglyceride levels without causing cutaneous flushing, a common side effect associated with traditional HCA agonists like niacin. This positions LUF 6283 as a promising candidate for developing safer lipid-modulating therapies .
Antitumor Activity Assessment
Another investigation assessed the antitumor effects of pyrazole derivatives on various cancer cell lines. Compounds similar to LUF 6283 displayed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM , demonstrating their potential for further development as anticancer agents .
Wirkmechanismus
LUF 6283 exerts its effects by acting as a partial agonist of the hydroxycarboxylic acid receptor 2 (HCA2). This receptor is involved in the regulation of lipid metabolism. By binding to HCA2, LUF 6283 stimulates the receptor, leading to a reduction in hepatic VLDL production and subsequently lowering plasma VLDL-triglyceride levels . The molecular targets and pathways involved include the activation of G protein-coupled receptor signaling and downstream effects on lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
LUF 6283 kann mit anderen Verbindungen verglichen werden, die den Hydroxycarbonsäurerezeptor 2 (HCA2) anvisieren, wie z. B. Niacin und andere Pyrazolderivate. Im Gegensatz zu Niacin verursacht LUF 6283 nicht die unerwünschte Hautrötung als Nebenwirkung, was es zu einem attraktiveren Kandidaten für therapeutische Anwendungen macht . Ähnliche Verbindungen umfassen:
Niacin: Ein bekanntes lipidsenkendes Mittel, das ebenfalls HCA2 anvisiert, aber Flushings verursacht.
Andere Pyrazolderivate: Verbindungen mit ähnlichen Strukturen, die einen unterschiedlichen Grad an Aktivität und Nebenwirkungen aufweisen können.
LUF 6283 zeichnet sich durch sein spezifisches Aktivitätsprofil und seine reduzierten Nebenwirkungen im Vergleich zu anderen HCA2-Agonisten aus .
Vorbereitungsmethoden
Die Synthese von LUF 6283 beinhaltet die Bildung des Pyrazolrings, gefolgt von der Einführung der Butylgruppe und der Carbonsäurefunktionalität. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der Literatur nicht leicht zugänglich. Allgemeine Methoden zur Synthese von Pyrazolderivaten umfassen typischerweise die Cyclisierung von Hydrazinen mit 1,3-Diketonen oder deren Äquivalenten
Biologische Aktivität
5-Butyl-1H-pyrazole-3-carboxylic acid, also known as LUF 6283, has garnered attention for its significant biological activities, particularly as a partial agonist for the hydroxycarboxylic acid receptor 2 (HCA2). This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
This compound can be characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O₂ |
Molecular Weight | 168.1 g/mol |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 4 |
SMILES | CCCCc1cc(n[nH]1)C(=O)O |
These properties contribute to its interaction with biological targets and its pharmacological profile.
This compound primarily functions as a partial agonist at the HCA2 receptor. This receptor is involved in lipid metabolism and has been shown to lower plasma very-low-density lipoprotein (VLDL)-triglyceride levels by modulating hepatic VLDL production. The compound exhibits a binding affinity with a value of 0.55 μM , indicating its potency in activating the receptor without the side effects typically associated with full agonists, such as flushing .
Lipid Modulation
Research indicates that LUF 6283 effectively reduces VLDL-triglyceride levels in normolipidemic C57BL/6 mice. In a study where it was administered at a dosage of 400 mg/kg orally for four weeks, it significantly decreased the expression of apolipoprotein B (APOB), suggesting its potential in managing dyslipidemia .
Anticancer Properties
The pyrazole scaffold, including derivatives like this compound, has been explored for anticancer activities. Compounds within this class have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance cytotoxicity and induce apoptosis in cancer cells.
Study on Lipid Lowering Effects
In one notable study, researchers evaluated the effects of LUF 6283 on lipid profiles and found that it successfully lowered triglyceride levels without causing cutaneous flushing, a common side effect associated with traditional HCA agonists like niacin . This positions LUF 6283 as a promising candidate for developing safer lipid-modulating therapies.
Antitumor Activity Assessment
Another investigation assessed the antitumor effects of pyrazole derivatives on various cancer cell lines. Compounds similar to LUF 6283 displayed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM , demonstrating their potential for further development as anticancer agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
Compound | Activity Type | IC50/EC50 Value |
---|---|---|
4-bromo-5-butyl-1H-pyrazole | Anticancer | Varies by modification |
4-bromo-5-methyl-1H-pyrazole | Antimicrobial | Varies |
LUF 6283 | Lipid Modulation | Ki = 0.55 μM |
Eigenschaften
IUPAC Name |
5-butyl-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288719 | |
Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92933-48-7 | |
Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.